molecular formula C8H12N2O2S B12919214 5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one CAS No. 88570-33-6

5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one

Cat. No.: B12919214
CAS No.: 88570-33-6
M. Wt: 200.26 g/mol
InChI Key: MHRFIYZFXMNHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one is a heterocyclic compound with the molecular formula C7H10N2O2S. This compound belongs to the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process . Another method involves heating the starting materials with sodium methoxide in butanol, which leads to the formation of the desired pyrimidinone derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrimidinone derivatives.

Scientific Research Applications

5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, derivatives of pyrimidinones have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-6-methoxymethyl-2-methylsulfanylpyrimidin-4-ol
  • 5-Methoxy-2-(2-methoxyethylsulfanyl)pyrimidin-4-ol
  • 6-Chloro-3-methyl-2-methylsulfanyl-3H-pyrimidin-4-one

Uniqueness

5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methylsulfanyl groups enhances its reactivity and potential for further functionalization, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

88570-33-6

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

5-methoxy-2-(1-methylsulfanylethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2O2S/c1-5(13-3)7-9-4-6(12-2)8(11)10-7/h4-5H,1-3H3,(H,9,10,11)

InChI Key

MHRFIYZFXMNHIW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C(=O)N1)OC)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.